Nifurprazine
Overview
Description
Nifurprazine, also known as HB-115, is a chemotherapeutic agent evaluated for its efficacy as a preventive agent against bacterial infectious diseases in fish. It has demonstrated high activity against various fish pathogenic bacteria, such as Vibrio anguillarum and Aeromonas sp. The antibacterial activity of nifurprazine was found to be significantly higher than that of other nitrofuran derivatives, with minimal inhibitory concentrations as low as 0.01 to 0.04 mcg/ml. Moreover, nifurprazine showed no toxic signs when eels were exposed to high concentrations, and it was highly effective in preventing bacterial infections in previously infected eels .
Synthesis Analysis
The synthesis of nifuroxazide, a compound related to nifurprazine, and its analogs has been explored from substituted benzoic acids. The synthesis process involves determining minimal inhibitory concentrations using serial dilution tests against standard bacterial strains such as Staphylococcus aureus ATCC 25923. Nifuroxazide and chloramphenicol were used as reference standards during these tests .
Molecular Structure Analysis
The molecular structure of nifuroxazide, which is structurally related to nifurprazine, has been further investigated through the synthesis of metal complexes. Mononuclear complexes of Pd(II), Ag(I), Pt(IV), and Hg(II) with nifuroxazide were synthesized and characterized by various analytical techniques. The stoichiometry of these complexes was determined to be 1:2, with nifuroxazide coordinating as a bidentate ligand via oxygen and nitrogen atoms of the C=O and hydrazone groups. Density functional theory (DFT) calculations supported the structural analysis .
Chemical Reactions Analysis
The electrochemical properties of nifuroxazide have been studied, revealing insights into its redox behavior. In aqueous media, nifuroxazide undergoes a four-electron reduction to form a hydroxylamine derivative. In mixed aqueous-DMF solvents, a reversible one-electron reduction occurs, producing a stable nitro radical anion. This anion radical is prone to further chemical reactions, as indicated by cyclic voltammetric studies .
Physical and Chemical Properties Analysis
The search for new polymorphs of nifuroxazide has led to the synthesis of eight new forms, including solvates and hydrates. By selecting the appropriate polymorph, a significant increase in solubility and dissolution rates in water was achieved compared to the commercially available form. The new forms were characterized using X-ray powder diffraction, thermal methods, and in some cases, single crystal X-ray diffraction .
Case Studies and Anticancer Potential
Nifuroxazide has been repositioned as a potential anticancer agent due to its inhibition of the transcription factor STAT3 and aldehyde dehydrogenase (ALDH)1. These discoveries support its use as a targeted anticancer agent. Additionally, nifuroxazide has shown promising anticancer activity against Ehrlich’s mammary carcinoma in vivo, mediated by the inhibition of IL-6/Jak2/STAT3 signaling, which affects tumor angiogenesis .
Scientific Research Applications
Application in Aquaculture
Nifurprazine has been evaluated as a preventive agent for bacterial infectious diseases in fish. Studies have shown that it is highly effective against various fish pathogenic bacteria and superior to other nitrofuran derivatives in preventing bacterial infections in eels (Shiraki et al., 1970).
Anticancer Potential
Recent research has highlighted nifurprazine's potential in cancer treatment. Studies have demonstrated its effectiveness in inhibiting the growth of cancer cells, including in cases of Ehrlich’s mammary carcinoma, by affecting pathways like IL-6/Jak2/STAT3 signaling, which impacts tumor angiogenesis (El-Sherbiny et al., 2021). Additionally, it has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH)1, targeting ALDHhigh cancer-initiating cells, thereby supporting its repositioning as a targeted anticancer agent (Bailly, 2019).
Pharmacogenetics Research
In the broader context of pharmacogenetics, nifurprazine's response in relation to genetic variation is of interest. The NIH Pharmacogenetics Research Network studies how genetic variation correlates with drug response, including drugs like nifurprazine (Giacomini et al., 2007).
Antibiotic Resistance Studies
Research has been conducted on the resistance of bacteria to nitrofuran derivatives, including nifurprazine. This is crucial for understanding its long-term efficacy and potential resistance patterns in bacterial infections (Aoki, Egusa, & Arai, 1975).
Clinical Efficacy and Safety in Treating Diarrhoeas
An open clinical trial comparing nifurprazine to probiotics in treating acute diarrhoeas demonstrated nifurprazine's superior effectiveness and safety profile in this application (Begović et al., 2016).
Influence on Biofilm Formation
Studies have shown that nitrofurans, including nifurprazine, can influence biofilm formation by bacteria like Pseudomonas aeruginosa, which is significant for understanding its interaction with microbial communities (Zaitseva et al., 2009).
properties
IUPAC Name |
6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16/h1-6H,(H2,11,13)/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWLRMBWIWKFNC-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24998-17-2 (unspecified hydrochloride), 50832-74-1 (mono-hydrochloride) | |
Record name | Nifurprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40167141 | |
Record name | Nifurprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifurprazine | |
CAS RN |
1614-20-6 | |
Record name | Nifurprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifurprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nifurprazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIFURPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZUT1JIEB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.